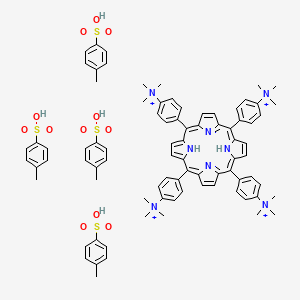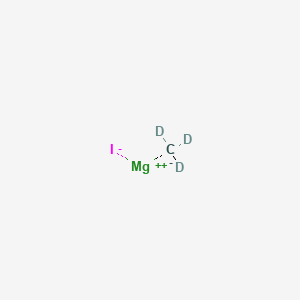
beta-Spaglumic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-Spaglumic acid: is the β-aspartyl isoform of N-Acetyl-l-aspartylglutamate, a naturally occurring neurotransmitter. It is used in allergic eye conditions due to its ability to stabilize mast cells . This compound is also known for its neuroprotective properties and is being studied for its potential therapeutic applications in various neurological and ocular conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Beta-Spaglumic acid can be synthesized through a one-pot synthesis method. This involves the reaction of N-Acetyl-l-aspartylglutamate with specific reagents under controlled conditions to yield the β-aspartyl isoform. The reaction typically requires a catalyst and is carried out at a specific temperature and pH to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale synthesis techniques. These methods involve the use of high-pressure reactors and continuous flow systems to optimize the yield and purity of the compound. The industrial production process also includes purification steps such as crystallization and chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions: Beta-Spaglumic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development in pharmaceutical and chemical industries .
Applications De Recherche Scientifique
Beta-Spaglumic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its role as a neurotransmitter and its effects on cellular signaling pathways.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
Beta-Spaglumic acid functions as a mast cell stabilizer. Mast cells are involved in producing an allergic response by releasing inflammatory mediators such as histamine. This compound blocks the release of histamine and other mediators by inhibiting mast cell degranulation, which is the process of releasing these mediators. This inhibition occurs through the inhibition of specific calcium channels to stabilize the mast cell and prevent degranulation . Additionally, it modulates glutamate receptors, particularly focusing on the metabotropic glutamate receptors (mGluRs), which play a crucial role in neurotransmission .
Comparaison Avec Des Composés Similaires
N-Acetyl-l-aspartylglutamate: This is the parent compound from which beta-Spaglumic acid is derived. It is also a neurotransmitter with similar properties.
Isospaglumic Acid: This is the α-aspartyl isoform of N-Acetyl-l-aspartylglutamate and has similar applications and properties.
Uniqueness: this compound is unique due to its specific β-aspartyl configuration, which gives it distinct properties and applications compared to its similar compounds. Its ability to stabilize mast cells and modulate glutamate receptors makes it a valuable compound for research and therapeutic applications .
Propriétés
Formule moléculaire |
C11H16N2O8 |
|---|---|
Poids moléculaire |
304.25 g/mol |
Nom IUPAC |
2-[(3-acetamido-3-carboxypropanoyl)amino]pentanedioic acid |
InChI |
InChI=1S/C11H16N2O8/c1-5(14)12-7(11(20)21)4-8(15)13-6(10(18)19)2-3-9(16)17/h6-7H,2-4H2,1H3,(H,12,14)(H,13,15)(H,16,17)(H,18,19)(H,20,21) |
Clé InChI |
GUCKKCMJTSNWCU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC(CC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]-[(tert-butyldimethylsilyl)oxy]methyl]pyrrolidine](/img/structure/B12060184.png)
![4-Methyl-2-[(3-nitropyridin-2-yl)sulfanylamino]pentanoic acid](/img/structure/B12060187.png)







![Allyl[1,3-bis(mesityl)imidazol-2-ylidene]palladium chloride](/img/structure/B12060232.png)



